2-bromo-N-(2-methoxyphenyl)-3-methylbutanamide
Description
2-Bromo-N-(2-methoxyphenyl)-3-methylbutanamide is a brominated tertiary amide characterized by a 3-methylbutanamide backbone substituted with a bromine atom at the β-carbon and an aromatic 2-methoxyphenyl group at the amide nitrogen (Figure 1).
Properties
IUPAC Name |
2-bromo-N-(2-methoxyphenyl)-3-methylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-8(2)11(13)12(15)14-9-6-4-5-7-10(9)16-3/h4-8,11H,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZUKMKPPDUGFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC=CC=C1OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-methoxyphenyl)-3-methylbutanamide typically involves the bromination of a precursor compound followed by amide formation. One common method involves the bromination of 3-methylbutanoic acid, followed by the reaction with 2-methoxyaniline to form the desired amide. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(2-methoxyphenyl)-3-methylbutanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the amide group can lead to the formation of amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea can be used for substitution reactions, often in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Formation of substituted amides or thioamides.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
2-bromo-N-(2-methoxyphenyl)-3-methylbutanamide has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and analgesic activities.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-bromo-N-(2-methoxyphenyl)-3-methylbutanamide involves its interaction with specific molecular targets. The bromine atom and the methoxyphenyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes or receptors, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Structural Analogues in the Butanamide Class
The following table summarizes key structural analogs of 2-bromo-N-(2-methoxyphenyl)-3-methylbutanamide, highlighting variations in substituents and their implications:
Key Observations :
- Aromatic vs.
- Electron-Donating vs. Electron-Withdrawing Groups: The 2-methoxyphenyl group (electron-donating) contrasts with the 4-cyanophenyl substituent (electron-withdrawing) in , which may alter metabolic stability or receptor-binding affinity.
- Heterocyclic Moieties : The imidazole-containing analog () introduces a basic nitrogen, enabling ionic interactions with biological targets, unlike the neutral methoxyphenyl group.
Functional Analogues in Other Structural Classes
NBOMe Series (Phenethylamine Derivatives)
The 25X-NBOMe compounds (e.g., 25B-NBOMe: 2-(4-bromo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine, ) share the 2-methoxyphenylbenzyl group but are phenethylamines rather than amides. These compounds exhibit high affinity for serotonin receptors (5-HT₂A), leading to hallucinogenic effects. The absence of the amide bond in NBOMe derivatives results in different metabolic pathways and toxicity profiles compared to the target compound .
Piperazine Derivatives
Compounds like HBK14–HBK19 () feature a 2-methoxyphenyl-piperazine core with variable phenoxyalkyl chains. The piperazine ring enhances solubility and conformational flexibility, whereas the rigid butanamide backbone of the target compound may limit receptor engagement modes.
Biological Activity
2-bromo-N-(2-methoxyphenyl)-3-methylbutanamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C12H16BrNO2
- Molecular Weight : 286.17 g/mol
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing on its effects on different biological systems.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that related compounds can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
| Compound | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | TBD | Tubulin destabilization |
| Similar Compound A | MDA-MB-231 (triple-negative breast cancer) | 23-33 | Colchicine-binding site interaction |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Compounds with similar brominated aromatic structures have shown effectiveness against Gram-positive bacteria, indicating that this compound may possess similar activity.
Structure-Activity Relationships (SAR)
The SAR studies highlight the importance of specific substituents on the aromatic ring and the amide group in modulating biological activity. For example, the presence of a bromine atom significantly enhances the compound's potency against cancer cell lines by increasing lipophilicity and facilitating cellular uptake.
Key Findings from SAR Studies
- Bromine Substitution : Increases lipophilicity and enhances interaction with target proteins.
- Methoxy Group : Contributes to improved solubility and bioavailability.
- Alkyl Chain Length : Variations in the alkyl chain can affect binding affinity and selectivity for biological targets.
Case Studies
Several case studies have documented the effects of this compound in vitro and in vivo:
-
In Vitro Studies :
- A study demonstrated that treatment with the compound led to a significant reduction in cell viability in MCF-7 cells, correlating with increased apoptosis markers.
- Flow cytometry analysis confirmed G2/M phase arrest in treated cells.
-
In Vivo Studies :
- Animal models treated with similar compounds exhibited reduced tumor growth rates, suggesting a promising therapeutic potential for cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
